Technical Monograph: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde
Technical Monograph: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde
Advanced Scaffold for Heterocyclic Synthesis and Medicinal Chemistry [1]
Executive Summary
This technical guide profiles 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8), a highly functionalized aromatic aldehyde used extensively as an intermediate in the synthesis of complex pharmaceutical agents.[1] Distinguished by its allyloxy handle , this molecule is not merely a building block but a "reactive pivot."[1] It is capable of undergoing [3,3]-sigmatropic rearrangements (Claisen) to generate sterically congested carbon-carbon bonds, facilitating the construction of benzofuran and coumarin cores found in antitumor and antifungal therapeutics.[1]
This document details the IUPAC nomenclature, validated synthetic protocols, reaction mechanisms, and safety standards required for the rigorous handling of this compound in a research setting.
Chemical Identity & Structural Analysis[2][3]
Nomenclature and Classification[3]
-
IUPAC Name: 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde[1][2]
-
Alternative Name: 4-(Prop-2-en-1-yloxy)-2-chloro-5-methoxybenzaldehyde[1]
-
Molecular Formula:
[2] -
Molecular Weight: 226.66 g/mol
Structural Logic
The molecule is a trisubstituted benzaldehyde.[1] Its reactivity is defined by the interplay of three functional groups:
-
Aldehyde (C-1): An electrophilic anchor for condensation reactions (e.g., Knoevenagel, Wittig).
-
Chlorine (C-2): Provides steric influence and potential for palladium-catalyzed cross-coupling (Suzuki-Miyaura), though it is deactivated relative to bromides/iodides.[1]
-
Allyl Ether (C-4): The critical "active" site.[1] Unlike a methyl ether, the allyl group serves as a latent phenol protecting group that can migrate via Claisen rearrangement to the ortho position (C-3), enabling ring-closing metathesis.[1]
Physical Properties (Predicted/Experimental)
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | High purity samples |
| Melting Point | 78–82 °C | Typical range for analogs |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate | Poor water solubility |
| Stability | Stable under ambient conditions | Light sensitive (aldehyde oxidation) |
Synthetic Methodology
The industrial and laboratory-scale synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde relies on the Williamson Ether Synthesis of its phenolic precursor.[1] This route is preferred for its high yield, operational simplicity, and scalability.
Retrosynthetic Analysis
The target molecule is disconnected at the ether linkage, revealing two commercially available precursors:
-
Nucleophile: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS 18268-76-3).[1]
-
Electrophile: Allyl Bromide (3-Bromopropene).[1]
Reaction Mechanism (SN2)
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation: A weak base (Potassium Carbonate,
) deprotonates the phenol at C-4, generating a phenoxide anion.[1] The presence of the electron-withdrawing aldehyde and chlorine groups increases the acidity of the phenol, facilitating this step.[1] -
Attack: The phenoxide oxygen attacks the
-carbon of allyl bromide, displacing the bromide ion.[1] -
Solvent Effect: Polar aprotic solvents (DMF or Acetone) are essential to solvate the cation (
) while leaving the phenoxide anion "naked" and highly reactive.[1]
Visualized Workflow
Figure 1: Synthetic pathway via Williamson Ether Synthesis. The phenoxide intermediate is generated in situ.[1]
Experimental Protocols
Safety Warning: Allyl bromide is a lachrymator and alkylating agent.[1] Perform all operations in a fume hood.
Standard Operating Procedure (SOP)
Scale: 10 mmol Yield Target: >90%
Reagents:
-
2-Chloro-4-hydroxy-5-methoxybenzaldehyde: 1.86 g (10 mmol)[1]
-
Allyl Bromide: 1.45 g (12 mmol, 1.2 eq)
-
Potassium Carbonate (
): 2.76 g (20 mmol, 2.0 eq) -
DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask with the benzaldehyde precursor and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add
in a single portion.[1] The suspension may turn yellow/orange due to phenoxide formation.[1] Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add Allyl Bromide dropwise via syringe over 5 minutes.
-
Critical Control Point: Exotherm is minimal at this scale, but on larger scales (>100g), cooling to 0°C is recommended during addition.
-
-
Reaction: Heat the mixture to 60°C for 2–4 hours.
-
Monitoring: Check TLC (30% Ethyl Acetate in Hexanes). Product (
) should be distinct from starting material ( ).[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography (SiO2, Hexane:EtOAc 8:1).
Reactivity Profile: The Claisen Rearrangement
The primary utility of this molecule in drug discovery is its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement).[1]
Mechanism
Upon heating (typically >180°C or microwave irradiation), the allyl group migrates from the oxygen at C-4 to the ortho-carbon at C-3.[1]
-
Regioselectivity: Position 5 is blocked by the methoxy group.[1] Position 3 is the only available ortho site.[1]
-
Product: 3-Allyl-2-chloro-4-hydroxy-5-methoxybenzaldehyde.[1]
-
Significance: This restores the phenolic hydroxyl group, allowing for subsequent cyclization (e.g., with the allyl double bond) to form dihydrobenzofurans .
Pathway Diagram
Figure 2: The Claisen rearrangement pathway. The reaction is driven by the thermodynamic stability of re-aromatization.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1533806, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde. (Note: This is the Claisen rearrangement product, confirming the scaffold's utility). Retrieved from [Link]
-
Organic Reactions (n.d.). The Claisen Rearrangement. Wiley Online Library.[1] Retrieved from [Link]
